molecular formula C16H13NO4 B15074709 2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid

Cat. No.: B15074709
M. Wt: 283.28 g/mol
InChI Key: AUEBGXHVMRIBEB-DHZHZOJOSA-N
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Description

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid is an organic compound that belongs to the class of cyanoacrylic acids This compound is characterized by the presence of a cyano group (–CN) and a furan ring substituted with a methoxy and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: The methoxy and methyl groups are introduced onto the furan ring through electrophilic aromatic substitution reactions.

    Formation of the cyanoacrylic acid: The cyano group is introduced via a nucleophilic substitution reaction, followed by the formation of the acrylic acid moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(5-phenylfuran-2-yl)acrylic acid
  • 2-Cyano-3-(5-p-tolylfuran-2-yl)acrylic acid
  • 2-Cyano-3-(5-(4-diphenylaminophenyl)thiophen-2-yl)acrylic acid

Uniqueness

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid is unique due to the presence of the methoxy and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(2-methoxy-5-methylphenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C16H13NO4/c1-10-3-5-14(20-2)13(7-10)15-6-4-12(21-15)8-11(9-17)16(18)19/h3-8H,1-2H3,(H,18,19)/b11-8+

InChI Key

AUEBGXHVMRIBEB-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(O2)/C=C(\C#N)/C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(O2)C=C(C#N)C(=O)O

Origin of Product

United States

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